5-Methyl-1,4-diazepane dihydrochloride
Overview
Description
5-Methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of 1,4-diazepane, a seven-membered nitrogen heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Methyl-1,4-diazepane dihydrochloride involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This process can be catalyzed by imine reductases, which offer high enantioselectivity . The reaction conditions typically involve the use of specific enzymes that facilitate the formation of the desired chiral product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, reduction can produce secondary or tertiary amines, and substitution reactions can result in various substituted diazepane derivatives .
Scientific Research Applications
5-Methyl-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 5-Methyl-1,4-diazepane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound of 5-Methyl-1,4-diazepane dihydrochloride, which lacks the methyl group.
5-Chloro-1,4-diazepane: A similar compound with a chlorine substituent instead of a methyl group.
1,4-Benzodiazepine: A structurally related compound with a benzene ring fused to the diazepane ring
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methyl group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methyl-1,4-diazepane;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSNHHJBAPATCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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